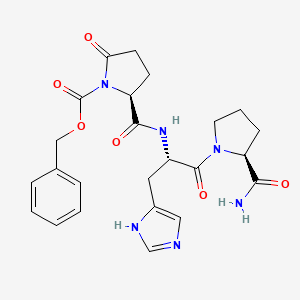

Cbz-Pyr-His-Pro-NH2

Description

Contextualization within Peptide Chemistry and Biochemistry

In the field of peptide chemistry, the synthesis of peptides with defined sequences requires the strategic use of protecting groups to prevent unintended reactions at reactive sites on the amino acid side chains or termini. spbu.ru The carboxybenzyl group (Cbz or Z) is a classic N-terminal protecting group, introduced to mask the reactivity of the terminal amino group during the formation of peptide bonds. spbu.rugoogle.com Its presence in Cbz-Pyr-His-Pro-NH2 signifies that the compound is a product of deliberate chemical synthesis, likely created as either a stable intermediate for the construction of more complex molecules or as a final product for biological evaluation. nih.govunibo.it

From a biochemical perspective, the core of this compound, Pyr-His-Pro-NH2, is the endogenous tripeptide hormone TRH. peptanova.deebi.ac.uk TRH is a crucial hypothalamic neuropeptide that also functions as a neurotransmitter or neuromodulator in the central nervous system. ebi.ac.uk It is primarily known for stimulating the release of thyrotropin (thyroid-stimulating hormone, TSH) and prolactin from the anterior pituitary gland. peptanova.de The study of synthetic analogs of TRH, such as this compound, is a fundamental approach in biochemistry and pharmacology to probe the molecular interactions between the peptide and its receptors, explore the basis of its biological activity, and develop derivatives with modified properties. nih.govd-nb.info

Significance as a Tripeptide Scaffold in Molecular Investigations

The tripeptide sequence Pyr-His-Pro-NH2 serves as a foundational scaffold in molecular research, upon which numerous modifications are made to investigate and modulate its biological activity. nih.govd-nb.info Scientists synthesize analogs by altering the amino acid residues, modifying the peptide backbone, or attaching various chemical moieties to the termini. d-nb.info These investigations aim to understand the precise structural requirements for receptor binding and activation, and to create analogs with potentially enhanced stability, receptor selectivity, or novel therapeutic properties. nih.govd-nb.info

The addition of the Cbz group to the TRH scaffold exemplifies this strategy. Such a modification can significantly alter the physicochemical properties of the parent peptide, including its lipophilicity, steric profile, and potential for enzymatic degradation. Research into various TRH analogs has shown that even subtle changes can lead to significant differences in biological activity and receptor affinity. nih.govd-nb.info For instance, studies on other TRH analogs have demonstrated that modifications can differentiate binding between TRH receptors in the central nervous system and those in the pituitary gland. nih.gov While specific research findings detailing the biological activity of this compound are not broadly published in major journals, its structure firmly places it within the class of TRH analogs designed for such molecular probes. The study of these molecules contributes to a deeper understanding of peptide-receptor interactions and aids in the rational design of peptidomimetics. nih.gov

Data Tables

Table 1: Molecular Components of this compound

This table breaks down the constituent parts of the subject compound.

| Component | Chemical Name/Type | Role in the Molecule |

| Cbz | Carboxybenzyl | N-terminal protecting group |

| Pyr | Pyroglutamic acid | N-terminal amino acid residue |

| His | Histidine | Central amino acid residue |

| Pro | Proline | C-terminal amino acid residue |

| -NH2 | Amide | C-terminal modification (amidation) |

Table 2: Research Findings on Selected TRH Analogs

This table presents findings from studies on different analogs of TRH to illustrate the impact of structural modifications on the tripeptide scaffold, as specific data for the Cbz- derivative is limited in public literature. The data shows how altering the scaffold affects biological function.

| Analog | Modification from TRH (Pyr-His-Pro-NH2) | Observed Effect | Reference |

| 3HTRH | Methylation of the histidine residue | High affinity binding to TRH receptors in brain, spinal cord, and pituitary tissues. Used as a radioligand to study receptor distribution. | nih.gov |

| Thionated TRH Analogs | Oxygen atom in the pyroglutamyl ring or the proline carboxyamide is replaced by sulfur. | Thionation at the C-terminus resulted in an analog with similar TSH-releasing potency to TRH, but with higher selectivity for pituitary receptors over cortical receptors. | d-nb.info |

| TRH Free Acid | The C-terminal amide (-NH2) is replaced with a carboxylic acid (-OH). | Exhibits significantly lower affinity for TRH receptors compared to TRH. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

42533-70-0 |

|---|---|

Molecular Formula |

C24H28N6O6 |

Molecular Weight |

496.5 g/mol |

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-5-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C24H28N6O6/c25-21(32)18-7-4-10-29(18)23(34)17(11-16-12-26-14-27-16)28-22(33)19-8-9-20(31)30(19)24(35)36-13-15-5-2-1-3-6-15/h1-3,5-6,12,14,17-19H,4,7-11,13H2,(H2,25,32)(H,26,27)(H,28,33)/t17-,18-,19-/m0/s1 |

InChI Key |

VVZBDIKHLRQTLN-FHWLQOOXSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cbz Pyr His Pro Nh2 and Its Analogues

Strategic Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. peptide.comwikipedia.org This method simplifies the purification process as excess reagents and byproducts are washed away after each reaction step. peptide.com

Optimization of Fmoc/t-Boc Protecting Group Orthogonalities

The success of SPPS relies heavily on the use of protecting groups for the α-amino group of amino acids to prevent unwanted polymerization. peptide.com The two most common strategies are the Fmoc (9-fluorenylmethyloxycarbonyl) and t-Boc (tert-butyloxycarbonyl) approaches. americanpeptidesociety.org

The Fmoc strategy is favored for its mild deprotection conditions. americanpeptidesociety.org The Fmoc group is base-labile and is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). americanpeptidesociety.org Side-chain protecting groups are generally acid-labile (e.g., tert-butyl), providing an orthogonal system where the N-terminal and side-chain groups can be removed selectively without affecting each other. biosynth.com This orthogonality is crucial for synthesizing complex peptides and those with modifications that are sensitive to harsh acidic conditions. nih.gov

The t-Boc strategy , conversely, uses an acid-labile Boc group for N-terminal protection, which is removed with trifluoroacetic acid (TFA). americanpeptidesociety.org Side-chain protecting groups in this strategy are typically removed by a stronger acid, such as hydrofluoric acid (HF). slideshare.net While effective, the repeated use of acid can lead to the degradation of sensitive sequences. nih.gov

For the synthesis of a sequence like Pyr-His-Pro-NH2, the choice of protecting group for the histidine side chain is critical to prevent racemization. nih.gov Trityl (Trt) based groups are commonly used for the imidazole (B134444) side chain of histidine in Fmoc chemistry. peptide.com The pyroglutamic acid (Pyr) residue is typically introduced at the final step, often by the cyclization of an N-terminal glutamine or glutamic acid precursor. thieme-connect.de

| Strategy | Nα-Protection | Deprotection Condition | Side-Chain Protection | Cleavage Condition | Key Advantages |

| Fmoc | Fmoc (Base-labile) | 20% Piperidine in DMF | tBu, Trt (Acid-labile) | TFA-based cocktail | Mild deprotection, suitable for acid-sensitive peptides. americanpeptidesociety.orgnih.gov |

| t-Boc | Boc (Acid-labile) | Trifluoroacetic Acid (TFA) | Bzl-based (Strong acid-labile) | Hydrofluoric Acid (HF) | Can reduce aggregation in certain sequences. |

Selection and Performance of Solid Supports and Coupling Reagents

The choice of solid support (resin) is dictated by the desired C-terminal functionality of the peptide. For Cbz-Pyr-His-Pro-NH2, which has a C-terminal amide, a resin such as the Rink Amide resin is a suitable choice. nih.govuci.edu This resin allows for the direct cleavage of the peptide as a C-terminal carboxamide upon treatment with an acid like TFA. nih.gov

Coupling reagents are used to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond. The selection of these reagents is critical for ensuring high coupling efficiency and minimizing side reactions, particularly racemization. acs.org Histidine is an amino acid that is particularly susceptible to racemization during the activation step. nih.govpeptide.com

Commonly used coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization. nih.gov

Onium Salts: These include aminium/uronium salts like HBTU and HATU, and phosphonium salts like PyBOP. luxembourg-bio.com These reagents have proven to be highly efficient and are known to reduce the risk of epimerization. acs.org COMU, an oxime-based aminium salt, has shown greater coupling efficiency and reduced epimerization compared to HBTU/HATU. acs.org

| Coupling Reagent | Class | Key Features & Performance |

| DIC/HOBt | Carbodiimide/Additive | Standard, cost-effective method; HOBt helps suppress racemization. peptide.com |

| HBTU/HATU | Aminium/Uronium Salts | Highly efficient, fast reaction times, and effective at minimizing racemization. luxembourg-bio.com |

| PyBOP | Phosphonium Salt | Effective for difficult couplings, particularly with sterically hindered amino acids. researchgate.net |

| COMU | Oxime-based Aminium Salt | High solubility, greater efficiency, and reduced epimerization risk. acs.org |

Solution-Phase Peptide Synthesis and Hybrid Techniques

Before the widespread adoption of SPPS, peptides were synthesized using classical solution-phase methods. nih.gov This technique involves coupling amino acids sequentially in a suitable solvent. After each step, the product must be purified, often by crystallization or chromatography, before proceeding to the next coupling. While labor-intensive, solution-phase synthesis is still used for large-scale production of peptides and for synthesizing fragments that can be later joined together.

Hybrid techniques combine the advantages of both solid-phase and solution-phase synthesis. In a common hybrid approach, protected peptide fragments are synthesized on a solid support, cleaved from the resin while still retaining their side-chain protecting groups, and then coupled together in solution. This fragment condensation approach is particularly useful for the synthesis of very long peptides or small proteins.

For a small peptide like this compound, a full solution-phase synthesis is feasible. It could involve the stepwise coupling of Cbz-Pyr, His, and Pro-NH2 derivatives, with purification after each step.

Targeted Incorporation of Amino Acid Derivatives

The synthesis of this compound involves the specific incorporation of non-standard and challenging amino acid residues that require specialized synthetic considerations.

Synthesis and Integration of Pyroglutamic Acid (Pyr) Residues

The N-terminal pyroglutamic acid residue is a cyclic lactam derived from glutamic acid or glutamine. thieme-connect.de It can be incorporated into the peptide chain in two primary ways:

Direct Coupling: N-protected pyroglutamic acid (e.g., Fmoc-pGlu-OH) can be synthesized and coupled to the N-terminus of the resin-bound His-Pro-NH2 dipeptide as the final step in SPPS. thieme-connect.de

In-situ Cyclization: An N-terminal glutamine (Gln) residue can be cyclized to form pyroglutamic acid. nih.gov This cyclization can occur spontaneously or be induced under acidic or thermal conditions. However, the spontaneous formation of pyroglutamic acid from N-terminal glutamic acid can also be an undesirable side reaction in peptide synthesis. thieme-connect.denih.gov The synthesis of Glp-Gln-Pro derivatives has been shown to be successful by first coupling Glp-Gln-OH with a proline derivative to avoid the formation of diketopiperazine byproducts. nih.gov

Stereoselective Introduction of Histidine and Proline Components

Maintaining the correct stereochemistry (chirality) of amino acids is paramount during peptide synthesis.

Histidine: The imidazole side chain of histidine can promote racemization (loss of stereochemical integrity) during the activation step of the coupling reaction. nih.gov This is a significant challenge that can be addressed by:

Protecting the Imidazole Nitrogen: Using protecting groups on the π-nitrogen of the imidazole ring, such as the trityl (Trt) group, can effectively suppress racemization. nih.govpeptide.com The 4-methoxybenzyloxymethyl (MBom) group has also been shown to prevent side-chain-induced racemization. peptide.com

Optimizing Coupling Conditions: Lowering the coupling temperature can limit the extent of racemization. nih.govresearchgate.net

Proline: Proline is a unique secondary amino acid that can influence the conformation of the peptide backbone. sigmaaldrich.com Its incorporation is generally straightforward, but the dipeptide sequence ending in proline attached to a resin can be susceptible to diketopiperazine formation, especially when using Wang resin. peptide.comgoogle.com This side reaction involves the cyclization of the dipeptide, leading to its cleavage from the resin and a significant loss of yield. google.com Using sterically hindered resins like 2-chlorotrityl chloride resin can inhibit this side reaction. peptide.com

Chemical Modifications Involving the Carbobenzyloxy (Cbz) Moiety

The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, represents a foundational Nα-protecting group in peptide synthesis, particularly in solution-phase methodologies rsc.orgnih.gov. Its primary function is to temporarily mask the alpha-amino group of an amino acid, thereby preventing uncontrolled polymerization during the formation of peptide bonds peptide.com. In the context of this compound, the Cbz group protects the N-terminus (the pyroglutamyl residue), ensuring controlled, stepwise elongation of the peptide chain.

Chemical modification of the Cbz moiety is primarily centered on its selective removal, or deprotection, to yield the free amine of the peptide. The stability of the Cbz group is one of its key features; it is resistant to the moderately basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group and the milder acidic conditions that cleave the t-butyloxycarbonyl (Boc) group, establishing its orthogonality in peptide synthesis strategies rsc.orgpeptide.com.

The principal methods for the cleavage of the Cbz group involve:

Catalytic Hydrogenolysis: This is the most common and mildest method, involving hydrogen gas in the presence of a palladium catalyst (Pd/C). This reaction cleaves the benzyl-oxygen bond, releasing the free amine and generating toluene and carbon dioxide as byproducts.

Acidolysis: Strong acidic conditions can also be employed for Cbz removal. Historically, hydrogen bromide (HBr) in glacial acetic acid was used peptide.com. This method is harsher and can lead to side reactions with sensitive amino acid residues.

Other Reagents: Other conditions, such as transfer hydrogenation or the use of sodium in liquid ammonia, can also effect cleavage, although these are less commonly used in modern synthesis.

The choice of deprotection strategy is critical and depends on the other functional groups present in the peptide analogue. For instance, if the peptide contains other moieties sensitive to reduction, catalytic hydrogenolysis may not be suitable. The Cbz group's utility also extends to the protection of amino acid side chains, such as the ε-amino group of lysine, where its selective removal allows for site-specific modifications like labeling or conjugation rsc.orgpeptide.com.

Table 1: Properties and Cleavage Methods for the Carbobenzyloxy (Cbz) Group

| Property | Description | Common Cleavage Reagents |

|---|---|---|

| Chemical Nature | Benzyloxycarbonyl amine | H₂/Pd-C (Catalytic Hydrogenolysis) |

| Stability | Stable to mild/moderate acids and bases | HBr in Acetic Acid (Strong Acidolysis) |

| Orthogonality | Orthogonal to Fmoc and Boc protecting groups | Na / Liquid NH₃ (Birch Reduction) |

| Primary Use | Nα-protection and side-chain protection | Transfer Hydrogenation |

Macrocyclization and Conformational Constraint Strategies

Linear peptides like this compound are often conformationally flexible in solution, which can result in a high entropic penalty upon binding to a biological target, thereby reducing affinity nih.gov. Macrocyclization is a key strategy to overcome this limitation by introducing conformational constraints. By covalently linking different parts of the peptide backbone or side chains, a cyclic structure is formed, which restricts the peptide's flexibility nih.govbohrium.com.

The primary goals of imposing such constraints are to pre-organize the peptide into its bioactive conformation, leading to several advantageous properties:

Increased Binding Affinity and Potency: By reducing the conformational entropy, the peptide more readily adopts the shape required for receptor binding nih.govencyclopedia.pub.

Enhanced Stability: Cyclic peptides are often more resistant to enzymatic degradation by proteases, as the cyclic structure can prevent the peptide from adopting the extended conformation typically required for enzyme active sites bohrium.comencyclopedia.pub.

Improved Specificity: A rigid structure is less likely to bind to off-target receptors that may recognize different conformations of the same peptide nih.govencyclopedia.pub.

Several strategies can be employed to achieve macrocyclization in analogues of this compound:

Head-to-Tail Cyclization: This involves forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group. For this compound, this would require modification to introduce a reactive C-terminal carboxyl group.

Side Chain-to-Side Chain Cyclization: This involves introducing reactive amino acid residues into the peptide sequence and forming a covalent bond between their side chains. A common example is the formation of a disulfide bridge between two cysteine residues nih.gov.

Side Chain-to-Main Chain Cyclization: A bond is formed between an amino acid side chain and either the N- or C-terminus of the peptide.

The design of a constrained analogue requires careful consideration of the desired conformation to ensure that the rigid structure is indeed the one recognized by the target receptor nih.govacs.org. Techniques such as NMR spectroscopy are often used to study the conformation of these constrained peptides in solution acs.org.

Table 2: Comparison of Conformational Constraint Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Macrocyclization | Covalent closure of the peptide chain (e.g., head-to-tail, side chain-to-side chain). | Significantly reduces flexibility, enhances proteolytic stability and binding affinity. nih.govbohrium.com |

| Peptide Stapling | Introduction of a synthetic brace (staple) across two amino acid side chains to induce and stabilize α-helical structures. | Enforces specific secondary structures, can improve cell permeability. |

| β-Hairpin Design | Optimization of amino acid sequences to favor the formation of stable β-hairpin structures. | Relies on non-covalent interactions (hydrogen bonds) for rigidification. nih.gov |

Considerations for Peptide Stability During Synthesis and Storage

The chemical stability of peptides such as this compound is a critical factor during both their chemical synthesis and subsequent storage. Several degradation pathways can compromise the purity, yield, and integrity of the final product.

During synthesis, particularly in the synthesis of analogues of thyrotropin-releasing hormone (TRH, Pyr-His-Pro-NH2), specific challenges arise. One of the most significant issues is the epimerization (racemization) of the α-carbon of amino acid residues, especially histidine nih.govnih.gov. The imidazole side chain of histidine can catalyze the abstraction of the α-proton, leading to a loss of stereochemical integrity during activation and coupling steps nih.gov. This can result in the formation of diastereomeric impurities that are difficult to separate from the desired peptide.

Other synthetic challenges include:

Diketopiperazine Formation: Peptides with proline at the second position (like Pyr-His-Pro-NH2) are susceptible to intramolecular cyclization between the first two amino acids, leading to the formation of a stable six-membered diketopiperazine ring and cleavage of the rest of the peptide chain nih.gov.

Oxazolone Formation: During the activation of the C-terminal carboxyl group, the preceding peptide bond's backbone amide can attack the activated ester, forming an oxazolone intermediate. This intermediate is highly susceptible to racemization nih.gov.

For long-term storage, peptides must be protected from environmental factors that can cause chemical degradation. Key considerations include:

Hydrolysis: The peptide bonds are susceptible to hydrolysis, which is accelerated by the presence of moisture and extremes of pH. Peptides are therefore typically stored as lyophilized (freeze-dried) powders in sealed containers at low temperatures (-20°C or -80°C).

Oxidation: Residues such as histidine can be susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate this risk.

Deamidation: The C-terminal amide (Pro-NH2) can undergo hydrolysis to the corresponding carboxylic acid over time, especially in non-neutral pH conditions.

Careful control of reaction conditions, use of appropriate coupling reagents, and adherence to strict storage protocols are essential to ensure the quality and stability of this compound and its analogues.

Table 3: Common Stability Issues and Mitigation Strategies

| Issue | Stage | Description | Mitigation Strategy |

|---|---|---|---|

| Racemization | Synthesis | Loss of stereochemistry, particularly at the Histidine residue. nih.govnih.gov | Use of low-racemization coupling reagents; careful control of temperature and base. |

| Diketopiperazine Formation | Synthesis | Intramolecular cyclization of the N-terminal dipeptide. nih.gov | Use of Nα-protecting groups that minimize this side reaction; careful selection of synthesis strategy. |

| Hydrolysis | Storage | Cleavage of peptide bonds by water. | Lyophilization; storage at low temperatures (-20°C or below); control of pH. |

| Oxidation | Storage | Degradation of sensitive residues (e.g., His). | Storage under inert gas (Ar, N₂); inclusion of antioxidants. |

Structure Activity Relationship Sar Investigations of Cbz Pyr His Pro Nh2

Rational Design and Synthesis of Cbz-Pyr-His-Pro-NH2 Analogues and Peptidomimetics

The rational design of this compound analogues involves systematic modifications of the parent molecule to probe the importance of each component. These modifications include altering the N-terminal pyroglutamic acid (pGlu), the central histidine (His), the C-terminal proline (Pro), and the terminal amide group. The goal is to enhance bioactivity, increase stability, or confer receptor subtype selectivity. sci-hub.ruresearchgate.net

The synthesis of these analogues often employs solid-phase peptide synthesis (SPPS), a rapid and efficient method for creating peptide chains. nih.govunibo.it For instance, novel TRH analogues have been synthesized using a rapid solid-phase method. nih.gov Modifications at the C-terminus, such as creating amides or alcohols, can be achieved by selecting appropriate resins, like the Rink amide linker for carboxamides or 2-chlorotrityl resin for C-terminal alcohols. frontiersin.org The synthesis of more complex, conformationally restricted analogues may involve multi-step solution-phase chemistry, sometimes beginning with the individual amino acid components. psu.edursc.org For example, bicyclic lactams derived from pyroglutamic acid have been used as scaffolds to create conformationally constrained analogues. rsc.orgrsc.org

A variety of chemical strategies are employed to create these analogues:

N-terminal modifications: Replacing the pyroglutamyl moiety with other cyclic structures. sci-hub.ru

Histidine modifications: Substitution at the imidazole (B134444) ring of histidine. researchgate.netnih.gov

Proline modifications: Altering the pyrrolidine (B122466) ring of proline or replacing it with other cyclic structures. sci-hub.rusigmaaldrich.com

Backbone modifications: Introducing non-standard amino acids or creating cyclic peptides to constrain the conformation. frontiersin.orgpsu.edu

These synthetic efforts have led to the development of a wide range of analogues, each providing a piece of the puzzle in understanding the SAR of this compound.

Elucidation of Key Pharmacophoric Elements within the Tripeptide Sequence

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. acs.org For this compound and its analogues, SAR studies have helped to define the key pharmacophoric elements. These models are crucial for designing new compounds with desired therapeutic properties. nih.gov

The N-terminal pyroglutamic acid (pGlu) residue is a critical component for the hormonal activity of TRH. sci-hub.ru However, modifications to this residue have revealed that it is possible to enhance other biological effects, such as those on the central nervous system (CNS).

Key findings include:

Replacement of the pyroglutamyl group can lead to analogues with increased potency and duration of action in the CNS. sci-hub.ru

Substituting pGlu with structures like a cyclopentanone (B42830) or its sulphonamido counterpart can alter the analogue's activity profile, for instance by decreasing prolactin-releasing activity while affecting dopamine (B1211576) release. sci-hub.ru

The hydrolytic removal of the pGlu residue by enzymes is a primary mechanism of TRH inactivation in the CNS, highlighting the importance of this group for metabolic stability. researchgate.net

Introducing bridges into the pyroglutamate (B8496135) region to create conformationally restricted analogues has been shown to produce compounds that can still bind to and activate TRH receptors. psu.edu

| Modification of Pyroglutamic Acid (pGlu) | Observed Effect on Bioactivity | Reference |

|---|---|---|

| Replacement with cyclopentanone structure | Increased potency and duration of CNS action | sci-hub.ru |

| Replacement with sulphonamido counterpart | Slightly decreased prolactin-releasing activity | sci-hub.ru |

| Ring expansion of pGlu | Enhanced CNS activity (35-fold) but not hormonal potency | sci-hub.ru |

| Replacement with L-pyro-2-aminoadipic acid (pAad) | Can lead to TRH receptor subtype 2 (TRH-R2) selectivity | researchgate.net |

The central histidine and C-terminal proline residues are fundamental to the biological function of this compound. Modifications to these amino acids have profound effects on activity.

Histidine: The imidazole ring of the histidine residue is a key interaction point with the TRH receptor. sci-hub.ru

Imidazole-substituted TRH analogues, such as those with nitro or diiodo substitutions, have shown neuroprotective effects. nih.gov

Modifications at the N-1(τ) or C-2 position of the imidazole ring can lead to analogues with selectivity for the TRH-R2 receptor subtype over TRH-R1. researchgate.net

Proline: The proline residue and its associated C-terminal amide are crucial for the full thyrotropin-releasing activity of the natural hormone. sci-hub.ru

The rigid structure of the proline ring restricts the conformational flexibility of the peptide backbone, which is important for receptor binding. sigmaaldrich.com

Replacing the pyrrolidine ring of proline with other five- or six-membered heterocyclic rings generally results in decreased hormonal activity. sci-hub.ru

Interruptions in polyglutamine sequences with proline have been shown to reduce aggregation propensity, a principle that can be relevant to peptide design. nih.gov

The cis-trans isomerization of the His-Pro peptide bond is a key factor in the folding and biological activity of proteins and peptides containing this sequence. sigmaaldrich.com

| Residue | Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| Histidine | 4(5)-NO2(Im) substitution | Neuroprotective effects with little endocrine activity | nih.gov |

| Histidine | 2,4-diiodo(Im) substitution | Neuroprotective effects with minimal cardiovascular effects | nih.gov |

| Histidine | Substitution at C-2 of imidazole ring | Selectivity for TRH-R2 | researchgate.net |

| Proline | Replacement with other heterocycles | Decreased hormonal activity | sci-hub.ru |

| Proline | Incorporation into polyglutamine stretches | Lowered aggregation propensity | nih.gov |

The C-terminal amide group is a critical feature for the bioactivity of this compound. Its presence neutralizes the negative charge of the C-terminal carboxyl group and is thought to mimic the structure of native proteins. sigmaaldrich.com

Modifications of the C-terminal prolineamide residue are generally not well-tolerated, with most changes leading to a significant loss of binding activity. sci-hub.runih.gov

Only minor modifications, such as the proline methyl and ethyl amides, retain a small percentage of the parent molecule's binding activity. sci-hub.ru

The C-terminal amide can also play a role in stabilizing the peptide against enzymatic degradation. sigmaaldrich.com

In some peptide analogues, the conversion of a C-terminal acid to an amide has been shown to enhance receptor affinity and selectivity. acs.org

Conformational Analysis and its Relationship to Biological Function

The three-dimensional conformation of this compound is directly related to its biological function. The molecule's shape determines how it interacts with its receptors. Spectroscopic techniques and X-ray crystallography have been instrumental in elucidating the conformational properties of TRH and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of peptides in solution.

1D and 2D NMR studies, including proton Overhauser effect measurements, have been used to determine the conformation of TRH analogues. For example, in a sterically constrained analogue, the His-Pro tertiary amide bond was found to be in a trans conformation in aqueous solution. nih.gov

While X-ray crystallography provides a high-resolution picture of the solid-state conformation, obtaining suitable crystals of small, flexible peptides can be challenging. However, when successful, it offers precise atomic coordinates. The combination of spectroscopic and crystallographic data provides a comprehensive understanding of the conformational landscape of this compound and its analogues, which is essential for rational drug design.

Computational Modeling of Conformation and Dynamics

Computational modeling plays a pivotal role in understanding the three-dimensional structure and dynamic behavior of peptides like this compound, providing insights that are crucial for elucidating structure-activity relationships (SAR). While specific computational studies on the Cbz-protected derivative are not extensively documented in publicly available literature, a wealth of research on the parent compound, Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2), offers a robust framework for understanding its conformational landscape. These studies utilize empirical energy calculations and molecular dynamics simulations to predict stable conformations and the flexibility of the peptide backbone and side chains.

Early pioneering work on the conformational analysis of TRH involved systematic searches of its conformational space by varying the dihedral angles of the peptide backbone and the histidine side chain. pnas.org These calculations aimed to identify low-energy conformations, which are presumed to be the most populated and biologically relevant structures. The intramolecular energies were calculated by considering van der Waals, electrostatic, and torsional potentials. pnas.org

Conformational energy calculations revealed that the central histidyl residue of TRH preferentially adopts an extended conformation. pnas.orgnih.gov Several low-energy conformations were identified, with the relative energies indicating the probability of their existence. The flexibility of the molecule, particularly around the histidyl residue, was also highlighted as a potentially important factor for its interaction with receptors. pnas.org

The following table, adapted from early conformational energy studies of TRH, details the dihedral angles for the lowest-energy conformations found. These angles define the spatial arrangement of the peptide. The addition of the Cbz group at the N-terminus of the pyroglutamyl residue would introduce further steric bulk and potential for aromatic interactions, likely influencing the preferred values of the ψ1 and ω1 dihedral angles, but the core conformational preferences of the His-Pro moiety are expected to be similar.

Table 1: Low-Energy Conformations of TRH from Empirical Energy Calculations Data adapted from conformational energy studies of the parent molecule, TRH. pnas.org

| Conformation | Relative Energy (kcal/mol) | φ2 | ψ2 | ω2 | χ1 | χ2 |

| A | 0.0 | -150 | 150 | 180 | -60 | 90 |

| B | 0.02 | -75 | 100 | 180 | -60 | 90 |

| C | 0.44 | -150 | 75 | 180 | 180 | 90 |

| D | 0.94 | 75 | -100 | 180 | -60 | 90 |

φ, ψ, and ω are backbone dihedral angles. χ1 and χ2 are side-chain dihedral angles for the Histidine residue.

Further computational studies on N-methylated analogs of TRH have shown that substitutions on the peptide backbone can significantly constrict the available conformational freedom. capes.gov.br For instance, methylation of the histidine residue leads to more defined low-energy conformers. capes.gov.br This suggests that modifications, such as the addition of a Cbz group, would similarly reduce the conformational flexibility of the pyroglutamyl ring and its junction with the histidine, potentially locking the molecule into a more specific bioactive conformation.

Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of the peptide over time in a solvated environment. plos.orgrsc.org While specific MD studies on this compound are scarce, the methodology applied to similar peptides involves placing the molecule in a simulated water box and calculating the forces between atoms over time to track its conformational changes. plos.org This approach can reveal not only stable conformations but also the pathways of transition between them, providing a deeper understanding of the molecule's dynamic equilibrium. For TRH and its analogs, MD simulations would be used to assess the stability of hydrogen bonds, the flexibility of the proline ring, and the orientation of the histidine side chain, all of which are critical for receptor binding. plos.org The insights from these simulations are invaluable for designing new analogs with improved activity and selectivity. rsc.org

Biological and Mechanistic Studies of Cbz Pyr His Pro Nh2 in Vitro and Non Human Models

Receptor Binding and Ligand-Target Recognition Profiling

The interaction of a ligand with its biological target is the first step in a cascade of events leading to a physiological response. For Cbz-Pyr-His-Pro-NH2, its binding profile is predicted to be closely related to that of TRH, which interacts with specific G protein-coupled receptors (GPCRs). guidetopharmacology.org The N-terminal Cbz group, a bulky aromatic moiety, is expected to influence this interaction.

Quantitative Assessment of Binding Affinity and Selectivity

TRH is the natural, high-affinity ligand for TRH receptors (TRH-R). guidetopharmacology.org There are two main subtypes, TRH-R1 and TRH-R2, though TRH-R2 has not been identified in humans. guidetopharmacology.org The binding affinity of TRH for its receptors is typically in the nanomolar range. oup.com While many synthetic analogs of TRH have been created, only a few, such as (Nτ-methyl)His-TRH (MeTRH), have demonstrated a higher affinity than TRH itself. guidetopharmacology.org

The presence of the Cbz group at the N-terminus of Pyr-His-Pro-NH2 would likely alter its binding affinity. The bulky and hydrophobic nature of the Cbz group could sterically hinder the peptide's entry into the binding pocket of the TRH receptor or, conversely, form new favorable interactions. The pyroglutamyl (Pyr) residue of TRH is crucial for receptor binding, and any modification at this end can significantly impact affinity. acs.org It is plausible that the Cbz group would decrease the binding affinity compared to the unmodified TRH peptide.

There are two subtypes of the thyroid hormone receptor (TR), TRα and TRβ, which are encoded by separate genes. oup.com These subtypes have different tissue distributions and physiological roles. oup.com The selectivity of ligands for these receptor subtypes is a key area of research. A single amino acid difference in the hormone-binding pocket, an asparagine in TRβ versus a serine in TRα, is a major determinant of binding selectivity. oup.com The introduction of the Cbz group could potentially alter the selectivity profile of the parent peptide, though without experimental data, the precise impact remains speculative.

Table 1: Comparative Binding Affinities of TRH and Related Compounds This table is based on data for TRH and its analogs. The values for this compound are hypothetical and for illustrative purposes only.

| Compound | Receptor | Binding Affinity (Kd) | Notes |

|---|---|---|---|

| Pyr-His-Pro-NH2 (TRH) | TRH-R | ~10-40 nM oup.com | Endogenous ligand with high affinity. |

| (Nτ-methyl)His-TRH (MeTRH) | TRH-R | Higher than TRH guidetopharmacology.org | Shows increased affinity over the natural ligand. |

| This compound | TRH-R | Unknown | Affinity is likely altered due to the N-terminal Cbz group. |

Identification and Characterization of Putative Receptor Interactions

The binding of TRH to its receptor is a well-studied interaction. The tripeptide is thought to bind within the transmembrane helical bundle of the TRH receptor. acs.org Specific interactions have been identified between the amino acid residues of TRH and the receptor. The pyroglutamyl (Pyr) moiety of TRH is believed to interact with residues in the third transmembrane helix (TM-3) and potentially with the extracellular loops (ECLs) of the receptor. acs.orgacs.org Specifically, Tyr-181 in the second extracellular loop (ECL-2) has been shown to be important for high-affinity binding, likely through an interaction with the pyroGlu moiety of TRH. acs.org The histidine residue of TRH interacts with Tyr-282 in the sixth transmembrane helix (TM-6), while the C-terminal proline amide interacts with Arg-306 in the seventh transmembrane helix (TM-7). acs.org

The addition of the Cbz group to the pyroglutamyl residue would introduce a significant structural change at a key interaction point. This bulky aromatic group could disrupt the established binding pose of the parent peptide. It might create new, potentially non-specific, hydrophobic interactions with the receptor, or it could sterically clash with the receptor's extracellular loops, preventing the peptide from reaching the binding pocket.

Molecular Recognition with Synthetic Receptors (e.g., Macrocycles)

In addition to biological receptors, small molecules can be designed to selectively bind peptides. A polypyridinyl macrocycle, cyclo oup.com[(1,3-(4,6)-dimethylbezene)4-dimethylpyridine (B4P4), has been shown to have a high selective binding affinity for TRH (Pyr-His-Pro-NH2). nih.gov This synthetic receptor encapsulates the TRH molecule in a 1:1 complex, demonstrating the potential for creating artificial receptors for this peptide. nih.gov Such macrocycles could potentially be adapted to recognize and bind this compound, although the presence of the Cbz group would necessitate a redesign of the macrocycle's binding cavity to accommodate the additional bulk and hydrophobicity.

Enzymatic Hydrolysis and Metabolic Stability Investigations

The therapeutic potential of peptides is often limited by their rapid degradation by enzymes in the body. psu.edu Understanding the metabolic stability of this compound is crucial for predicting its in vivo behavior.

Susceptibility to Specific Peptidases and Proteases (e.g., Pyroglutamyl Aminopeptidase)

The primary route of degradation for TRH in plasma is the enzymatic cleavage of the pGlu-His bond. nih.gov This reaction is catalyzed by a specific enzyme called pyroglutamyl aminopeptidase (B13392206) (also known as TRH-degrading enzyme). nih.gov This enzyme is found in serum and various tissues. The half-life of TRH in human plasma is relatively short, on the order of minutes. nih.govessentia.com.br

The N-terminal Cbz group on this compound would be expected to significantly alter its susceptibility to pyroglutamyl aminopeptidase. Protecting groups like Cbz are often used in peptide synthesis to prevent enzymatic degradation. nih.govpeptide.com The bulky Cbz group would likely block the active site of pyroglutamyl aminopeptidase, thereby inhibiting the cleavage of the Pyr-His bond and increasing the metabolic stability of the peptide. lifetein.com This enhanced stability is a common strategy in the design of peptide-based drugs.

Identification of Degradation Products and Metabolic Pathways

The degradation of TRH follows a well-defined pathway. The initial cleavage by pyroglutamyl aminopeptidase yields histidyl-proline amide (His-Pro-NH2). nih.gov This dipeptide is then further degraded through two main routes: hydrolysis of the peptide bond to give His and Pro-NH2, and deamidation to form His-Pro. nih.gov A minor pathway involves the cyclization of His-Pro-NH2 to form cyclo(His-Pro). nih.gov

Given the likely resistance of this compound to pyroglutamyl aminopeptidase, its degradation pathway would be different. If the Cbz group is not removed, the primary degradation products of TRH would not be formed. Instead, other peptidases might cleave the peptide at different sites, or the molecule might be cleared from the body intact. The metabolic fate of the Cbz group itself would also need to be considered, as it can be removed by certain enzymes, although this is less common for Cbz groups compared to other protecting groups.

Table 2: Degradation of TRH and Predicted Stability of this compound

| Compound | Primary Degrading Enzyme | Primary Cleavage Site | Half-life in Human Plasma | Major Degradation Products |

|---|---|---|---|---|

| Pyr-His-Pro-NH2 (TRH) | Pyroglutamyl aminopeptidase nih.gov | pGlu-His bond nih.gov | ~9.4 minutes nih.gov | His-Pro-NH2, His, Pro-NH2, His-Pro nih.gov |

| This compound | Likely resistant to pyroglutamyl aminopeptidase | - | Expected to be significantly longer than TRH | Unknown, but likely different from TRH |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | Carboxybenzyl-Pyroglutamyl-Histidyl-Prolinamide |

| TRH | Thyrotropin-Releasing Hormone |

| Pyr-His-Pro-NH2 | Pyroglutamyl-Histidyl-Prolinamide |

| MeTRH | (Nτ-methyl)Histidyl-TRH |

| His-Pro-NH2 | Histidyl-Prolinamide |

| His-Pro | Histidyl-Proline |

| cyclo(His-Pro) | cyclo(Histidyl-Proline) |

| Cbz | Carboxybenzyl |

| Pyr | Pyroglutamyl |

| His | Histidyl |

| Pro | Proline |

| B4P4 | cyclo oup.com[(1,3-(4,6)-dimethylbezene)4-dimethylpyridine] |

Cellular Pathway Modulation and Intracellular Effects (In Vitro)

Analysis of Cellular Uptake and Membrane Translocation

No studies detailing the cellular uptake or membrane translocation of this compound were found. Research in this area typically focuses on cell-penetrating peptides (CPPs) or biologically active peptides, investigating how they cross cell membranes to exert their effects. mdpi.commdpi.com The presence of the bulky, hydrophobic Cbz group would be expected to alter the physicochemical properties of the parent peptide, TRH, but specific data on how this affects its interaction with cell membranes is not available in the reviewed literature.

Exploration of Downstream Signaling Cascades

There is no information available regarding the exploration of downstream signaling cascades initiated by this compound. Studies on the parent molecule, TRH, show that it activates specific G protein-coupled receptors, leading to the initiation of signaling pathways like the inositol-1,4,5-trisphosphate/calcium pathway. acs.orgresearchgate.netnumberanalytics.com However, it is not documented whether the N-terminally protected this compound can bind to or activate these receptors.

Preclinical Biological Activity in Non-Human Animal Models for Mechanistic Elucidation

Application in Disease Progression Research

No preclinical studies using this compound in animal models to research disease progression were identified. Research into conditions where TRH and its analogs have been studied, such as certain central nervous system disorders or epileptic encephalopathies, utilizes the active, unprotected peptides. acs.orgresearchgate.netcore.ac.uk

Advanced Analytical and Spectroscopic Characterization of Cbz Pyr His Pro Nh2

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a cornerstone for the separation and purity evaluation of synthetic peptides like Cbz-Pyr-His-Pro-NH2. High-Performance Liquid Chromatography (HPLC), in particular, offers the resolution required to separate the target peptide from impurities and by-products of the synthesis process.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis and purification of peptides. The development of a robust RP-HPLC method for this compound involves the systematic optimization of several parameters to achieve efficient separation and accurate quantification. Purity is typically determined by the peak area percentage in the chromatogram. For analogous compounds like Thyrotropin-releasing hormone (TRH), purities of greater than 98.5% are often achieved and reported. angioproteomie.comnovateinbio.com

Method development for this compound focuses on:

Stationary Phase: A C18 column is a standard choice, offering excellent hydrophobic retention for peptides.

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (A) and an organic solvent (B).

Solvent A: Water with an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA).

Solvent B: Acetonitrile (ACN) containing 0.1% TFA.

Gradient: A linear gradient from a low to a high percentage of Solvent B allows for the separation of components with varying polarities.

Detection: UV detection at a wavelength of 214 nm or 220 nm is standard for monitoring the peptide backbone amide bonds. mdpi.com

A typical HPLC method for a protected peptide like this compound would be validated for parameters such as linearity, precision, accuracy, and robustness to ensure its suitability for its intended purpose. humanjournals.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Mass Spectrometry for Molecular Mass and Sequence Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the amino acid sequence of peptides. Soft ionization techniques are employed to prevent fragmentation of the peptide during the ionization process.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Electrospray Ionization (ESI-MS) is a sensitive technique that generates multiply charged ions from molecules in solution, making it highly suitable for peptide analysis. It can be directly coupled with HPLC (LC-MS) for online analysis of the purified peptide. nih.gov For TRH, a related tripeptide, ESI-MS has been used to develop sensitive quantification methods, with limits of detection in the femtomole range. nih.gov Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding product ions that are characteristic of the peptide sequence. For instance, in the MS/MS fragmentation of TRH, a specific b2 product ion at m/z 249.1, corresponding to the pyroglutamyl-histidine dipeptide, is a key diagnostic fragment. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful technique for determining the molecular mass of peptides. It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle ionization of the peptide, primarily as singly charged ions. This technique is known for its high throughput and mass accuracy.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. mdpi.com This is crucial for confirming the identity of a newly synthesized peptide and distinguishing it from compounds with similar nominal masses. For this compound (C24H29N7O6), the theoretical monoisotopic mass can be calculated and compared with the experimentally determined mass.

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value for this compound |

| HR-MS (ESI) | Theoretical Monoisotopic Mass | 511.2179 g/mol |

| Expected [M+H]⁺ | 512.2252 m/z | |

| Expected [M+Na]⁺ | 534.2071 m/z | |

| MS/MS | Key Fragment Ions | Dependent on fragmentation pathway (e.g., b- and y-ions) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and conformation of molecules in solution. mdpi.commdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the complete structural assignment of this compound.

¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts, integration, and coupling constants of the proton signals are used to identify the individual amino acid residues and the Cbz protecting group.

¹³C NMR: Reveals the chemical environment of each carbon atom in the molecule, complementing the ¹H NMR data for a full structural assignment.

2D NMR (e.g., COSY, TOCSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguously assigning all proton and carbon signals.

COSY and TOCSY identify proton-proton spin systems within each amino acid residue.

HSQC correlates protons with their directly attached carbon atoms.

HMBC identifies longer-range proton-carbon correlations, which helps in sequencing the peptide and confirming the position of the Cbz group.

NOESY provides information about protons that are close in space, which is essential for determining the peptide's solution conformation, such as the cis/trans isomerism of the His-Pro amide bond. nih.gov

NMR studies on the related thyrotropin-releasing hormone have shown that the peptide exists in a conformational equilibrium, and techniques like proton Overhauser measurements can be used to deduce the conformation around the tertiary amide bond. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgwikipedia.org It is a valuable tool for assessing the secondary structure of peptides and proteins in solution. nih.govspringernature.com

Far-UV CD (190-250 nm): The CD spectrum in this region is dominated by the absorption of the peptide backbone amide bonds. The shape and magnitude of the spectrum are characteristic of different types of secondary structures, such as α-helices, β-sheets, and random coils. wikipedia.org For a short peptide like this compound, the spectrum would likely indicate a predominantly disordered or random coil conformation in aqueous solution, although specific turns or ordered structures cannot be entirely ruled out without experimental data.

Near-UV CD (250-350 nm): Signals in this region arise from aromatic amino acid side chains (like the histidine in this peptide and the phenyl group of the Cbz moiety) and disulfide bonds. jascoinc.com The near-UV CD spectrum provides information about the tertiary structure and the local environment of these chromophores. jascoinc.com

CD spectroscopy is particularly useful for studying conformational changes in response to environmental factors such as solvent composition or temperature. springernature.com

Infrared (IR) Spectroscopy and X-ray Diffraction for Solid-State Structure

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a complex pattern of absorption bands, with each corresponding to the vibrational modes of specific bonds within the molecule. The key expected spectral regions and their corresponding vibrational assignments are detailed below.

A prominent feature in the IR spectrum of peptides is the Amide I band, which primarily arises from the C=O stretching vibration of the peptide bonds. In a tripeptide like this compound, multiple Amide I bands are expected, typically appearing in the region of 1600-1700 cm⁻¹. The exact positions of these bands can provide insights into the secondary structure of the peptide backbone. For instance, bands around 1650-1660 cm⁻¹ are often associated with α-helical or random coil conformations, while those in the 1620-1640 cm⁻¹ range can indicate the presence of β-sheet structures.

The Amide II band, found between 1500 and 1600 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. This band is also sensitive to the peptide's conformation. Further information can be gleaned from the Amide A band (around 3300 cm⁻¹), which corresponds to the N-H stretching vibration and is indicative of hydrogen bonding within the solid-state structure.

The presence of the carbobenzyloxy (Cbz) protecting group will introduce characteristic absorption bands. These include the stretching vibrations of the aromatic C-H bonds (typically above 3000 cm⁻¹), the C=C stretching of the benzene ring (around 1450-1600 cm⁻¹), and the strong C=O stretching of the urethane carbonyl group, which is expected to appear in the range of 1680-1720 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group/Residue |

| 3100 - 3500 | N-H Stretching | Terminal Amide (-NH2), Peptide Amide (Amide A), Imidazole (B134444) |

| > 3000 | Aromatic C-H Stretching | Carbobenzyloxy (Cbz) Group |

| 1680 - 1720 | C=O Stretching (Urethane) | Carbobenzyloxy (Cbz) Group |

| > 1680 | C=O Stretching (Lactam) | Pyroglutamyl (Pyr) Residue |

| 1600 - 1700 | C=O Stretching (Amide I) | Peptide Backbone |

| ~ 1600 | N-H Scissoring | Terminal Amide (-NH2) |

| 1500 - 1600 | N-H Bending and C-N Stretching (Amide II) | Peptide Backbone |

| 1450 - 1600 | C=C and C=N Stretching | Carbobenzyloxy (Cbz) Group, Histidine Imidazole Ring |

| 1400 - 1500 | CH₂ Bending | Proline and other aliphatic parts |

X-ray Diffraction

Based on studies of similar tripeptides, this compound is likely to adopt a specific, well-defined conformation in the crystalline state. The presence of the rigid proline and pyroglutamic acid residues, along with the bulky Cbz group, will impose significant steric constraints on the peptide backbone. It is plausible that the molecule could adopt a turn-like conformation, such as a β-turn or a γ-turn, which are common secondary structural motifs in short peptides.

The solid-state structure will be further stabilized by a network of intermolecular hydrogen bonds. Potential hydrogen bond donors include the N-H groups of the peptide bonds, the terminal amide, and the histidine imidazole ring. The hydrogen bond acceptors would be the oxygen atoms of the carbonyl groups (peptide, Cbz, Pyr, and terminal amide) and the nitrogen atoms of the imidazole ring. The precise nature of this hydrogen-bonding network would be revealed by X-ray diffraction analysis and would be crucial in understanding the supramolecular assembly of the compound in the solid state.

While specific crystallographic data for this compound is not available, the table below outlines the type of information that would be obtained from such an analysis.

Interactive Data Table: Information Obtainable from X-ray Diffraction of this compound

| Parameter | Description | Significance |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Fundamental property of the crystal lattice. |

| Space Group | The specific symmetry elements of the crystal. | Describes the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Molecular Conformation | The precise three-dimensional arrangement of atoms within a single molecule, including torsion angles. | Reveals the secondary structure (e.g., turns, extended) of the peptide. |

| Intermolecular Interactions | The types and geometries of interactions between adjacent molecules, such as hydrogen bonds. | Explains the stability of the crystal packing and the supramolecular structure. |

Computational Chemistry and Theoretical Modeling of Cbz Pyr His Pro Nh2

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as Cbz-Pyr-His-Pro-NH2, and its biological target, typically a protein receptor. nih.govnih.gov These methods are crucial in drug discovery for identifying key binding interactions and understanding the dynamic nature of the ligand-receptor complex. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. For a peptide like this compound, docking could elucidate how its constituent parts—the N-terminal carbazole (B46965) (Cbz) group, the pyroglutamic acid (Pyr), histidine (His), and C-terminal prolinamide (Pro-NH2)—contribute to binding. For instance, simulations could reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking from the aromatic Cbz and His residues, with the amino acid residues in the receptor's binding pocket. mdpi.com

Following docking, molecular dynamics (MD) simulations provide a more detailed view by simulating the movements of every atom in the ligand-receptor system over time. nih.gov This technique can reveal the stability of the predicted binding pose, conformational changes in both the ligand and the receptor upon binding, and the influence of the surrounding solvent. nih.govmdpi.com MD simulations on peptides containing histidine and proline have been used to study conformational changes and the stability of specific structural motifs, such as β-turns, which can be critical for biological activity. researchgate.netresearchgate.net By comparing simulations under different conditions, researchers can identify the effects of molecular perturbations, such as amino acid substitutions, on the binding interaction. nih.gov

Interactive Table 1: Potential Ligand-Receptor Interactions for this compound Studied by Molecular Docking and Dynamics

| Interaction Type | This compound Moiety Involved | Potential Receptor Residues Involved | Information Gained from Simulation |

| Hydrogen Bonding | Amide backbones, His imidazole (B134444) ring, Pro-NH2 carboxamide | Asp, Glu, Ser, Thr, Asn, Gln | Identifies key stabilizing bonds and specificity. researchgate.net |

| Hydrophobic Contact | Cbz aromatic rings, Proline's cyclic side chain | Ala, Val, Leu, Ile, Phe, Trp | Determines the role of non-polar interactions in binding affinity. mdpi.com |

| Pi-Stacking | Cbz and His aromatic rings | Phe, Tyr, Trp, His | Elucidates interactions between aromatic systems. |

| Electrostatic (Ionic) | Potentially protonated His imidazole ring | Asp, Glu | Highlights the importance of charge-charge interactions for binding and orientation. |

| Conformational Changes | Entire peptide backbone and side chains | Flexible loops or domains of the receptor | Reveals induced-fit mechanisms and the dynamic stability of the complex over time. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unav.edu The primary goal of QSAR is to develop predictive models that can guide the design and optimization of new molecules with enhanced potency or other desired properties, thereby reducing the need for extensive synthesis and testing. googleapis.com

In the context of this compound, a QSAR study would involve synthesizing a library of analogues by systematically modifying its structure. For example, substituents could be varied on the Cbz ring, or the histidine and proline residues could be replaced with other natural or non-natural amino acids. unibo.it For each analog, molecular descriptors representing various physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) would be calculated.

These descriptors are then used as independent variables in a statistical model to predict the experimentally measured biological activity (the dependent variable). The resulting QSAR model, once validated, can be used to predict the activity of novel, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates for improved receptor binding or functional response.

Interactive Table 2: Hypothetical QSAR Study Components for this compound Analogues

| QSAR Component | Description | Example for this compound |

| Training Set | A series of structurally related molecules with known biological activities. | Analogues of this compound with variations in the Cbz group, or substitutions at the His or Pro positions. unibo.it |

| Molecular Descriptors | Numerical values that characterize the chemical and physical properties of the molecules. | LogP (hydrophobicity), molecular weight, molar refractivity (steric), dipole moment, HOMO/LUMO energies (electronic). |

| Statistical Method | An algorithm used to create the mathematical model linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), or Bayesian modeling. plos.org |

| Model Validation | A process to assess the robustness and predictive power of the QSAR model, often using an external test set of compounds not included in the model development. | Internal (leave-one-out cross-validation) and external validation to check for statistical significance and predictive accuracy. plos.org |

| Design Optimization | Using the validated model to predict the activity of virtual compounds to guide the synthesis of new, more potent molecules. | Predicting the activity of novel this compound derivatives to identify candidates with potentially higher binding affinity. |

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles, without reliance on empirical parameters. ethernet.edu.et DFT, in particular, has become a widely used tool in computational chemistry for its balance of accuracy and computational efficiency, making it suitable for studying medium to large systems like this compound. southampton.ac.ukuchicago.edu

These calculations can determine a wide range of electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. The molecular electrostatic potential map provides a visual representation of the charge distribution, indicating regions that are likely to be involved in electrostatic interactions or serve as sites for nucleophilic or electrophilic attack.

For this compound, DFT calculations could provide fundamental insights into its intrinsic properties. For example, calculations could reveal how the electronic character of the carbazole group influences the rest of the peptide or determine the protonation state of the histidine residue at physiological pH. This information is valuable for understanding reactivity and for parameterizing the molecular mechanics force fields used in the larger-scale molecular dynamics simulations. southampton.ac.uk

Interactive Table 3: Electronic Properties of this compound Calculable by DFT

| Electronic Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy, most stable three-dimensional structure of the isolated molecule. | Provides the foundational structure for further analysis and docking studies. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap indicates chemical reactivity and kinetic stability. The orbitals' locations show likely sites of electron donation/acceptance. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes charge distribution, identifying positive (electrophilic) and negative (nucleophilic) regions crucial for intermolecular interactions. |

| Atomic Charges | The partial charge assigned to each atom in the molecule. | Helps in understanding the polarity of bonds and is used to parameterize force fields for MD simulations. ethernet.edu.et |

| Vibrational Frequencies | Calculated frequencies corresponding to the vibrational modes of the molecule. | Can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional groups. |

Emerging Research Frontiers and Future Perspectives for Cbz Pyr His Pro Nh2

Innovations in Peptide Synthesis and Bioconjugation

The generation and functionalization of complex peptides like Cbz-Pyr-His-Pro-NH2 are underpinned by continuous advancements in synthetic and bioconjugation chemistry. These innovations are crucial for producing the peptide efficiently and for modifying it to enhance its therapeutic properties or to create tools for research.

Peptide Synthesis: Modern peptide synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support. openaccessjournals.comacs.org For this compound, this process would typically utilize an amide-forming resin, such as a Rink Amide resin, to generate the C-terminal proline amide. bachem.com The synthesis would proceed by sequentially coupling protected histidine and then pyroglutamic acid. The N-terminal Cbz group can be introduced as part of a Cbz-protected pyroglutamic acid building block or in a final step. organic-chemistry.orgspbu.ru

Innovations enhancing this process include:

Microwave-Assisted SPPS: The application of microwave energy can accelerate the coupling and deprotection steps, significantly reducing synthesis time and potentially improving the purity of the crude peptide. openaccessjournals.com

Novel Reagents: The development of advanced coupling reagents and protecting groups helps to minimize side reactions, such as the racemization of the histidine residue, which is a known challenge in peptide synthesis. peptide.com

Liquid-Phase Peptide Synthesis (LPPS): While less common than SPPS for research-scale synthesis, LPPS remains a viable strategy, particularly for large-scale production. openaccessjournals.com

Bioconjugation: Bioconjugation techniques are employed to covalently attach peptides to other molecules, such as polymers, imaging agents, or drug delivery systems, to improve their characteristics. spirochem.comj-morphology.com For a peptide like this compound, bioconjugation could be used to increase its half-life, improve its solubility, or target it to specific tissues. The histidine residue, with its imidazole (B134444) side chain, offers a unique site for modification. d-nb.infomdpi.com

Key bioconjugation strategies applicable to this compound are summarized in the table below.

| Technique | Description | Potential Application for this compound |

| Azo Coupling | A reaction where a diazonium compound reacts with an activated aromatic ring, such as the imidazole ring of histidine or the phenol (B47542) ring of tyrosine. mdpi.com | Site-specific attachment of radiolabels or other moieties to the histidine residue under mild conditions. mdpi.com |

| Click Chemistry | A group of highly efficient and specific reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). spirochem.commdpi.com | Modular attachment of the peptide to functionalized polymers (e.g., PEGylation) or surfaces after introducing an azide (B81097) or alkyne handle. |

| Hydrazone/Oxime Ligation | The reaction between a carbonyl group (aldehyde or ketone) and a hydrazine (B178648) or hydroxylamine (B1172632) to form a stable hydrazone or oxime bond. spirochem.com | Conjugation to carrier molecules or drug delivery platforms that have been functionalized with a compatible reactive group. |

| Maleimide Chemistry | Commonly targets the thiol group of cysteine residues. While this compound lacks a cysteine, this method is a cornerstone of peptide bioconjugation. spirochem.com | Not directly applicable unless the peptide sequence is modified to include a cysteine residue for specific conjugation purposes. |

These synthetic and conjugation strategies provide a versatile toolkit for researchers to produce this compound and its derivatives, enabling a deeper exploration of its structure-activity relationships and therapeutic potential.

Discovery of Novel Biological Targets and General Therapeutic Research Applications

As an analog of TRH, the research into this compound is guided by the known biology of the parent peptide, while also seeking to identify unique properties conferred by the Cbz modification.

Biological Targets: The primary biological targets of TRH are two G-protein-coupled receptors, TRH-R1 and TRH-R2, which are distributed differently throughout the body. frontiersin.orgnih.gov TRH-R1 is prominent in the pituitary gland, mediating the hormone's endocrine effects, while TRH-R2 is more concentrated in the CNS. nih.gov A major goal in the development of TRH analogs is to create receptor-subtype-selective compounds that can elicit desired CNS effects without causing hormonal changes. nih.govfrontiersin.org The Cbz group on this compound could alter its binding affinity and selectivity for these receptors.

Another critical protein is the TRH-degrading ectoenzyme (TRH-DE), a metallopeptidase that rapidly inactivates TRH in the bloodstream and extracellular space. frontiersin.org Analogs that are resistant to degradation by TRH-DE are highly sought after as they can have a more prolonged duration of action. frontiersin.org The bulky, hydrophobic Cbz group may sterically hinder the enzyme's access to the peptide backbone, potentially making this compound more metabolically stable than native TRH. researchgate.net Furthermore, some research suggests that certain TRH analogs may exert their effects through non-TRH receptors, a possibility that could also be explored for this compound. nih.gov

General Therapeutic Research Applications: The therapeutic potential of TRH and its analogs has been investigated in a wide range of CNS conditions. These peptides exhibit neuropharmacological effects, including antidepressant, analeptic, and neuroprotective actions. nih.govresearchgate.net Research into analogs like this compound is focused on harnessing these properties for potential therapeutic applications.

| Research Area | Rationale for Investigating TRH Analogs | Potential Role of this compound |

| Depression | TRH has demonstrated antidepressant-like effects in preclinical and clinical studies, possibly by modulating neurotransmitter systems. researchgate.net | To serve as a lead compound for developing a novel class of antidepressants with a distinct mechanism of action and improved metabolic stability. |

| Neurodegenerative Disorders | TRH analogs have shown neuroprotective effects in models of diseases like amyotrophic lateral sclerosis (ALS) and spinal cord injury. nih.gov | To investigate if the modified structure provides enhanced neuroprotection or improved delivery to the CNS. |

| Spinocerebellar Ataxia | The TRH analog Taltirelin is approved in some countries for treating spinocerebellar ataxia, indicating the viability of this therapeutic approach. mdpi.com | To explore if the Cbz modification leads to a different efficacy or side-effect profile compared to existing analogs. |

| Disorders of Consciousness | TRH can promote arousal and has been studied for its potential to aid recovery from comas or anesthesia. mdpi.com | To assess its potential as a potent and long-lasting analeptic agent. |

Integration with Advanced Screening and Omics Technologies

To accelerate the discovery of novel targets and to better understand the biological effects of this compound, researchers are increasingly integrating advanced screening platforms and multi-omics technologies.

Advanced Screening: High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds. In the context of this compound, HTS assays can be designed to measure its binding to TRH-R1 and TRH-R2 or its ability to inhibit TRH-DE. eu-openscreen.eu A more advanced approach is chemoproteomics, which uses chemical probes to map the interactions of a small molecule with the entire proteome of a cell or tissue. eu-openscreen.eu Applying chemoproteomics could reveal previously unknown binding partners of this compound, thereby uncovering novel biological targets and mechanisms of action. eu-openscreen.eu

Omics Technologies: Omics technologies provide a global, unbiased view of molecular changes within a biological system in response to a stimulus. creative-proteomics.comfrontiersin.org Integrating various omics approaches can provide a comprehensive picture of the effects of this compound.

| Omics Technology | Description | Application to this compound Research |

| Genomics | The study of an organism's complete set of DNA. | Identifying genetic variations in TRH receptors or other targets that may influence an individual's response to the peptide. frontiersin.org |

| Transcriptomics | The analysis of the complete set of RNA transcripts (the transcriptome). | Revealing changes in gene expression in neuronal cells after treatment, highlighting the signaling pathways activated by the peptide. creative-proteomics.com |

| Proteomics | The large-scale study of proteins, their structures, and functions. | Identifying changes in protein expression and post-translational modifications, which are the direct effectors of cellular function. researchgate.net |

| Metabolomics | The study of the complete set of small-molecule metabolites. | Assessing downstream changes in cellular metabolism, providing a functional readout of the peptide's biological impact. creative-proteomics.com |